Okenone

Descripción

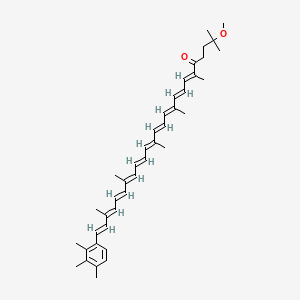

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C41H54O2 |

|---|---|

Peso molecular |

578.9 g/mol |

Nombre IUPAC |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-methoxy-2,6,10,14,19,23-hexamethyl-25-(2,3,4-trimethylphenyl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-5-one |

InChI |

InChI=1S/C41H54O2/c1-31(19-14-21-33(3)23-16-24-36(6)40(42)29-30-41(9,10)43-11)17-12-13-18-32(2)20-15-22-34(4)25-27-39-28-26-35(5)37(7)38(39)8/h12-28H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,23-16+,27-25+,31-17+,32-18+,33-21+,34-22+,36-24+ |

Clave InChI |

FSQZIFSGNDUYRQ-TYKRLFMMSA-N |

SMILES isomérico |

CC1=C(C(=C(C=C1)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)CCC(C)(C)OC)/C)/C)C)C |

SMILES canónico |

CC1=C(C(=C(C=C1)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC)C)C)C)C |

Sinónimos |

okenone |

Origen del producto |

United States |

Biological Occurrence and Physiological Context of Okenone Production

Distribution within Phototrophic Microbial Communities

The production of okenone is not widespread among microorganisms and is primarily associated with a particular family of phototrophic bacteria.

Predominant Occurrence in Purple Sulfur Bacteria (Chromatiaceae)

This compound is a unique ketocarotenoid predominantly found in members of the Chromatiaceae family, commonly known as purple sulfur bacteria (PSB). nih.govcarnegiescience.edunih.govresearchgate.netnih.govmdpi.com These bacteria are anoxygenic phototrophs, meaning they conduct photosynthesis without producing oxygen. Instead, they utilize reduced sulfur compounds, such as hydrogen sulfide (B99878), as electron donors. mdpi.com The presence of this compound, along with bacteriochlorophylls, gives these bacteria their characteristic purple to reddish-brown color. mdpi.com The diagenetic product of this compound, okenane, is considered a reliable molecular fossil, or biomarker, for the presence of Chromatiaceae in ancient sedimentary rocks. nih.govresearchgate.net

Species-Specific Production and Strain Variation of this compound

While this compound is a hallmark of many Chromatiaceae, its production can vary significantly between different species and even among different strains of the same species. carnegiescience.eduresearchgate.net Studies have documented this compound synthesis in several species, including Marichromatium purpuratum, Thiocapsa marina, and Thiodictyon sp. nih.govcarnegiescience.edunih.govresearchgate.net

Research has shown that the ratio of this compound to another key pigment, Bacteriochlorophyll (B101401) a (Bchl a), is not constant across all this compound-producing PSB. carnegiescience.eduresearchgate.net This ratio can differ between species and strains, suggesting that the relative abundance of these pigments is a genetically determined trait. carnegiescience.eduresearchgate.net For instance, investigations involving Marichromatium purpuratum DSMZ 1591, Marichromatium purpuratum DSMZ 1711, Thiocapsa marina DSMZ 5653, and an isolate from Fayetteville Green Lake (FGL21) demonstrated distinct this compound to Bchl a ratios for each strain. carnegiescience.edu

| Species/Strain | This compound Production Confirmed | Notes |

|---|---|---|

| Marichromatium purpuratum DSMZ 1591 | Yes | Exhibits a specific this compound to Bchl a ratio. carnegiescience.edu |

| Marichromatium purpuratum DSMZ 1711 | Yes | Shows a different this compound to Bchl a ratio compared to strain DSMZ 1591. carnegiescience.edu |

| Thiocapsa marina DSMZ 5653 | Yes | Another confirmed this compound-producing species. carnegiescience.edu |

| Thiodictyon sp. CAD16 | Yes | Synthesizes this compound as its sole carotenoid under various growth conditions. nih.gov |

| FGL21 (Fayetteville Green Lake isolate) | Yes | Demonstrates strain-specific pigment ratios. carnegiescience.edu |

Environmental Niches and Ecological Habitats

This compound-producing purple sulfur bacteria thrive in specific environments characterized by the absence of oxygen and the presence of light and reduced sulfur compounds.

Presence in Euxinic and Meromictic Aquatic Environments (Chemoclines)

Purple sulfur bacteria are significant photoautotrophs in the chemoclines of euxinic and meromictic lakes. carnegiescience.eduresearchgate.net Euxinic environments are both anoxic (lacking oxygen) and sulfidic (containing hydrogen sulfide), while meromictic lakes are permanently stratified, preventing the mixing of water layers. wikipedia.org In these stratified water bodies, a chemocline forms, which is a sharp gradient in chemical concentrations. This compound-producing PSB often form dense layers at this interface, where they have access to sunlight from above and hydrogen sulfide from the anoxic bottom waters. carnegiescience.eduresearchgate.net Consequently, this compound and its fossil derivative, okenane, are widely used as biomarkers to identify photic zone euxinia in both modern and ancient environments. carnegiescience.eduresearchgate.netresearchgate.net

Detection in Microbial Mats and Benthic Systems

While often associated with planktonic blooms in the water column, there is also evidence for the presence of this compound and this compound-producing bacteria in benthic systems, such as microbial mats. researchgate.netclimatestate.com Microbial mats are layered communities of microorganisms found on the sediment surface. nih.gov Studies have reported the detection of this compound in both the water column and benthic environments of locations like Fayetteville Green Lake. climatestate.com The discovery of okenane in ancient sedimentary rocks, which are the fossilized remains of benthic environments, further supports the contribution of mat-dwelling purple sulfur bacteria to the geological record of this biomarker. researchgate.netresearchgate.net However, the relative contribution of planktonic versus benthic PSB to the okenane signal in sediments can be a subject of debate and may vary depending on the specific ecosystem. nsf.gov

Physiological Regulation of this compound Biosynthesis and Accumulation

The synthesis of this compound by purple sulfur bacteria is a regulated process influenced by environmental and metabolic factors. The biosynthetic pathway for this compound is oxygen-independent, allowing these organisms to produce the pigment under the anoxic or microoxic conditions they typically inhabit. nih.gov

Studies on Marichromatium purpuratum have suggested that under autotrophic conditions, where the bacteria fix their own carbon from inorganic sources, this compound is produced constitutively. nih.gov In these planktonic cultures, the ratio of this compound to Bchl a remained constant regardless of light intensity, indicating that light availability does not directly regulate the relative amount of this carotenoid. nih.gov

However, the metabolic strategy of the bacteria can influence this compound accumulation. When purple sulfur bacteria are grown photoheterotrophically, utilizing organic compounds for carbon, a statistically significant decrease in the this compound to Bchl a ratio has been observed. carnegiescience.eduresearchgate.net This suggests a reduced need for this compound when a complex carbon source is readily available, implying that the concentrations of this compound found in sediments are not solely dependent on the density of the PSB population but also on their metabolic state and the species composition of the community. carnegiescience.eduresearchgate.net

Influence of Light Intensity and Spectral Quality on this compound Expression

The production of photosynthetic pigments in phototrophic organisms is often regulated by ambient light conditions. However, studies on this compound-producing purple sulfur bacteria suggest a nuanced response to light intensity.

Research conducted on continuous cultures of the purple sulfur bacterium Marichromatium purpuratum (strain Mpurp1591) demonstrated that the cellular concentration of this compound was not dependent on the average light intensity when varied between 10 and 225 Lux. nih.gov Under these light-limiting conditions, the amount of this compound per cell remained relatively constant, suggesting that its production is constitutive rather than induced by changes in light availability within this range. nih.govresearchgate.net This study found that the concentrations of both this compound and bacteriochlorophyll a were strongly correlated with cell density, but not with the intensity of the light source. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Light Intensity Range | 10–225 Lux |

| This compound Concentration per cell | 0.103 ± 0.012 fmol cell⁻¹ |

| Bacteriochlorophyll a Concentration per cell | 0.151 ± 0.012 fmol cell⁻¹ |

| This compound to Bchl a Ratio | ~1:1.5 |

While absolute cellular concentration may be stable across a range of low light intensities, the spectral quality of light is a key factor for the ecological relevance of this compound. researchgate.net this compound's absorption maximum allows Chromatiaceae to capture green light, which penetrates deeper into the water column than the red and blue wavelengths absorbed by oxygenic phototrophs residing in the upper layers. researchgate.net This specialized light-harvesting capability confers a distinct advantage, enabling these bacteria to occupy a unique photic niche in stratified aquatic systems. nih.gov

Impact of Nutrient Availability and Metabolic States on this compound Production

The metabolic state of purple sulfur bacteria, dictated by the availability of different carbon and electron sources, significantly influences the production of this compound relative to other pigments. researchgate.netmdpi.com These bacteria are metabolically versatile; while many are obligate photolithoautotrophs, using inorganic carbon (CO₂) and reduced sulfur compounds, some can photoassimilate simple organic compounds (photoheterotrophy). mdpi.comnih.gov

Studies comparing different metabolic modes have revealed that the ratio of this compound to bacteriochlorophyll a (Bchl a) is not constant and varies between species and with growth conditions. carnegiescience.eduresearchgate.net For instance, in several this compound-producing strains, including Marichromatium purpuratum and Thiocapsa marina, the this compound:Bchl a ratio was consistently lower under photoheterotrophic conditions (supplemented with organic carbon sources like acetate (B1210297) or pyruvate) compared to autotrophic conditions. carnegiescience.eduresearchgate.net In one study, the ratio in M. purpuratum decreased from 0.784 under autotrophic metabolism to 0.681 when grown photoheterotrophically. carnegiescience.eduresearchgate.net This suggests a reduced requirement for the accessory pigment this compound when a readily available organic carbon source is present. carnegiescience.eduresearchgate.net

Despite these relative changes, this compound synthesis is a robust feature across different metabolic states. The bacterium Thiodictyon sp. strain CAD16, for example, produces this compound as its sole carotenoid under photoautotrophic, photomixotrophic, and even dark microoxic, chemoautotrophic conditions. nih.gov

| Species/Strain | Metabolic Condition | This compound:Bchl a Ratio |

|---|---|---|

| M. purpuratum DSMZ 1591 | Autotrophic | 0.784 ± 0.009 |

| M. purpuratum DSMZ 1591 | Photoheterotrophic | 0.681 ± 0.002 |

| M. purpuratum DSMZ 1711 | Autotrophic | 0.864 ± 0.002 |

| Thiocapsa marina DSMZ 5653 | Autotrophic | 0.463 ± 0.002 |

These findings indicate that while this compound production is a constitutive trait, its quantity relative to the core photosynthetic machinery can be modulated by the nutritional and metabolic status of the cell. carnegiescience.eduresearchgate.net

Correlation of this compound Concentration with Microbial Growth Phases

In batch culture studies, the concentration of this compound is directly correlated with the growth of the microbial population. researchgate.netresearchgate.net During the exponential growth phase, as cell density increases, the total concentration of this compound in the culture rises in a corresponding exponential fashion. researchgate.net The production of both this compound and bacteriochlorophyll a tracks the increase in cell numbers, indicating that pigment synthesis is closely coupled with cell division and biomass accumulation. researchgate.net

As the culture transitions from the exponential phase to the stationary phase, the rate of pigment production slows and eventually plateaus, mirroring the cessation of cell division. researchgate.netresearchgate.net The maximum pigment concentration is therefore achieved as the culture reaches its highest cell density. researchgate.net

Molecular Mechanisms of Okenone Biosynthesis

Primary Precursor Pathways and Early Carotenogenesis Steps

The synthesis of okenone is deeply rooted in the fundamental C40 carotenoid biosynthetic pathway, which is responsible for producing a vast array of carotenoid structures in nature. This initial phase involves the assembly of the basic C40 backbone, which is then modified by a series of enzymatic reactions to yield the final this compound molecule.

The biosynthesis of this compound begins with the C40 carotenoid, lycopene (B16060). Lycopene is a critical intermediate in the biosynthesis of many cyclic carotenoids and serves as the direct substrate for the initial cyclization reaction in the this compound pathway. This linear hydrocarbon molecule, responsible for the red color in tomatoes and other fruits, is synthesized from the C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the methylerythritol phosphate (B84403) (MEP) pathway in bacteria. A series of enzymatic steps, including the formation of geranylgeranyl pyrophosphate (GGPP) and phytoene (B131915), followed by multiple desaturation steps catalyzed by phytoene desaturase (CrtI), leads to the formation of the fully unsaturated, acyclic lycopene. In organisms that produce this compound, lycopene represents the branching point from the general carotenoid pathway to the specialized this compound synthesis route.

The C40 carotenoid pathway leading to lycopene is a conserved sequence of enzymatic reactions. The key steps are outlined below:

| Step | Precursor | Enzyme | Product | Description |

| 1 | Isopentenyl pyrophosphate (IPP) + Dimethylallyl pyrophosphate (DMAPP) | Geranylgeranyl pyrophosphate synthase (CrtE) | Geranylgeranyl pyrophosphate (GGPP) | Condensation of three IPP molecules with one DMAPP molecule to form the C20 precursor, GGPP. |

| 2 | 2x Geranylgeranyl pyrophosphate (GGPP) | Phytoene synthase (CrtB) | Phytoene | Head-to-head condensation of two GGPP molecules to form the first C40 carotenoid, the colorless phytoene. |

| 3 | Phytoene | Phytoene desaturase (CrtI) | Lycopene | A series of four desaturation steps that introduce conjugated double bonds, resulting in the red-colored lycopene. |

Elucidation of this compound-Specific Enzymatic Reactions

Following the synthesis of lycopene, a series of specialized enzymes catalyze the unique structural modifications that define this compound. These reactions include the formation of an aromatic ring, and the introduction of methoxy (B1213986) and keto functional groups.

The formation of the characteristic aromatic χ-ring of this compound is a two-step enzymatic process.

Lycopene Cyclization: The first step is the cyclization of one end of the linear lycopene molecule. This reaction is catalyzed by a CrtY-type lycopene cyclase. This enzyme converts the acyclic ψ-end group of lycopene into a bicyclic β-ring, resulting in the formation of γ-carotene. CrtY is a common type of lycopene cyclase found in many bacteria.

Aromatization: The β-ring of γ-carotene is subsequently converted into an aromatic χ-ring. This transformation is carried out by a γ-carotene desaturase/methyltransferase, an enzyme designated as CrtU. This enzyme is phylogenetically related to the CrtU proteins found in green sulfur bacteria and is mechanistically similar to the CruE proteins in cyanobacteria. The CrtU enzyme catalyzes both desaturation and methyl transfer reactions to create the final aromatic structure.

The acyclic ψ-end of the carotenoid intermediate is modified by the introduction of oxygen-containing functional groups.

Hydroxylation and Methylation: The process begins with the hydration of the C-1',2' double bond of the ψ-end group, a reaction catalyzed by a 1,2-carotenoid hydratase (CrtC), to introduce a hydroxyl group at the C-1' position. This hydroxyl group is then methylated by an O-methyltransferase, CrtF, which uses S-adenosylmethionine as a methyl donor, to form a methoxy group at the C-1' position.

Ketone Formation: A key feature of this compound is the keto group at the C-4' position. The introduction of this group is catalyzed by a novel carotene ketolase named CruO. CruO is a unique enzyme that can introduce a keto group at the C-4' position of the ψ-end of a carotenoid. While another ketolase, CruS, which can introduce a keto group at the C-2 position, was identified in the this compound-producing organism Thiodictyon sp. CAD16, further research has shown that CruS is not involved in the biosynthesis of this compound.

A significant finding in the study of this compound biosynthesis is that the entire pathway can proceed under anoxic conditions. This is particularly important as the purple sulfur bacteria that produce this compound typically thrive in oxygen-depleted environments. The key enzyme responsible for the introduction of the keto group, CruO, is an oxygen-independent ketolase. This distinguishes it from many other known carotenoid ketolases that require molecular oxygen for their catalytic activity. The oxygen-independent nature of the this compound biosynthetic pathway provides strong evidence that its diagenetic product, okenane, found in ancient sediments, is a biomarker for anoxic photic zones.

Genetic Organization and Evolutionary Analysis of this compound Biosynthesis

The biosynthesis of this compound, a complex carotenoid, is orchestrated by a specific suite of enzymes encoded by a set of genes within the genomes of certain purple sulfur bacteria (PSB). The arrangement, evolution, and diversity of these genes provide significant insights into the metabolic capabilities and evolutionary history of these microorganisms.

Identification of Carotenoid Biosynthesis Gene Clusters in this compound-Producing Bacteria

In this compound-producing bacteria, the genes responsible for carotenoid biosynthesis are typically found organized into clusters. nih.gov These clusters are often part of larger photosynthesis gene clusters. nih.govnih.gov Detailed genomic analysis of the this compound-producing purple sulfur bacterium, Thiodictyon sp. strain CAD16, has been instrumental in identifying the specific genes required for the this compound pathway. nih.govnih.gov

In Thiodictyon sp. CAD16, most of the identified carotenogenesis genes are located within a 26-kb region of the genome. nih.gov However, the genes are not always contiguously located. For instance, in Thiodictyon species, the this compound pathway genes are found in at least two separate groups, identified as crtIB and crtEC-cruSO-crtYU. nih.gov Furthermore, the gene crtF, which encodes an O-methyltransferase crucial for the modification of the ψ-end of the this compound precursor, is situated in an unlinked region of the genome. nih.govnih.gov

The core set of genes identified in these clusters includes those for the initial stages of carotenoid synthesis, such as crtE (geranylgeranyl pyrophosphate synthase) and crtB (phytoene synthase), as well as the phytoene desaturase gene, crtI. nih.gov The subsequent, more specialized steps of this compound synthesis are catalyzed by the products of several other key genes within the cluster, including crtY (lycopene cyclase), crtU (γ-carotene desaturase), and crtC (hydroxyneurosporene synthase). nih.govnih.gov A significant finding was the identification of two novel paralogous genes distantly related to the carotenoid 3,4-desaturase (crtD) family, which were found to encode enzymes with previously unknown functions essential for this compound formation. nih.gov

The table below summarizes the key genes identified in the this compound biosynthesis cluster of Thiodictyon sp. CAD16 and their respective functions.

| Gene | Encoded Enzyme/Protein | Function in this compound Biosynthesis | Location |

| crtE | Geranylgeranyl pyrophosphate synthase | Synthesis of the C20 precursor GGPP | Clustered |

| crtB | Phytoene synthase | Condensation of two GGPP molecules to form phytoene | Clustered |

| crtI | Phytoene desaturase | Introduces double bonds into phytoene to form lycopene | Clustered |

| crtY | Lycopene cyclase | Cyclizes one end of lycopene to form a β-ring, producing γ-carotene. nih.gov | Clustered |

| crtU | γ-carotene desaturase/methyltransferase | Converts the β-ring of γ-carotene into the aromatic χ-ring characteristic of this compound. nih.govnih.gov | Clustered |

| crtC | 1,2-carotenoid hydratase | Adds a hydroxyl group to the acyclic end of the carotenoid precursor. nih.gov | Clustered |

| crtF | O-methyltransferase | Methylates the hydroxyl group introduced by CrtC. nih.gov | Unlinked |

| cruO | C-4' ketolase | Introduces the keto group at the C-4' position of the ψ-end; distantly related to CrtD. nih.govmdpi.com | Clustered |

| cruS | C-2 ketolase | A bifunctional enzyme that performs a 3,4-desaturation and introduces a C-2 keto group into neurosporene (B1235373) derivatives; its exact role in the primary pathway is unclear. nih.govmdpi.com | Clustered |

This table is based on data from references nih.govnih.govnih.govmdpi.com.

Evidence for Horizontal Gene Transfer and Divergent Evolution of this compound Pathway Genes

Alongside HGT, divergent evolution has played a crucial role in creating the novel enzymatic functions required for this compound synthesis. Phylogenetic analyses reveal that key enzymes in the this compound pathway have evolved from ancestral proteins with different functions. For example, the CruO 4-ketolase, which is responsible for adding a keto group to the acyclic end of the carotenoid, is phylogenetically related to the CrtD family of 3,4-desaturases. nih.govmdpi.com This suggests that cruO arose from a gene duplication of an ancestral crtD gene, followed by a functional shift from desaturation to ketolation. nih.gov

Phylogenetic analysis of CruO and another novel ketolase, CruS, shows that they form distinct clades that are well-separated from other CrtD-like proteins, supporting the hypothesis of significant evolutionary divergence. nih.gov Similarly, the CrtU/CruE-type γ-carotene desaturase/methyltransferase, which forms the characteristic χ-ring of this compound, shows a complex evolutionary history. Phylogenetic studies indicate that the ability to convert β-rings to χ-rings has evolved independently on at least two separate occasions, a clear example of convergent or divergent evolution leading to a specific biochemical function. nih.gov The evolution of new enzyme specificities within existing protein families is a hallmark of how metabolic pathways diversify. nih.gov

Metagenomic Approaches for Analyzing this compound Biosynthetic Gene Diversity

Metagenomics, the study of genetic material recovered directly from environmental samples, has become a powerful tool for exploring the diversity and distribution of this compound biosynthetic genes in nature. researchgate.netnih.gov This approach bypasses the need for culturing individual microorganisms and provides a broader view of the genetic potential within a microbial community.

A metagenomic study of the Antarctic Ocean, for example, successfully identified a rich diversity of genes involved in carotenoid biosynthesis, including those for this compound. nih.govresearchgate.net The analysis revealed variations in the abundance of specific this compound pathway genes at different water depths. For instance, the gene for O-methyltransferase (crtF) was found to be more abundant at a depth of 16 meters compared to 25 meters, while genes for other key enzymes like carotenoid 1,2-hydratase (crtC) and carotenoid χ-ring synthase (crtU) were not detected at either depth in that particular study. nih.gov This suggests a depth-dependent variation in the this compound biosynthesis pathways or the organisms that carry them. nih.gov

The table below presents data on the differential abundance of this compound-related biosynthetic genes from the Antarctic Ocean metagenomic study.

| Gene | Function | Gene Abundance (Transcripts Per Million - TPM) at 16m Depth | Gene Abundance (Transcripts Per Million - TPM) at 25m Depth |

| crtC | Carotenoid 1,2-hydratase | Not Detected | Not Detected |

| crtF | O-methyltransferase | 1.13 | 0.44 |

| CrtO | 1'-hydroxy-γ-carotene C-4' ketolase | Not Detected | Not Detected |

| crtU | Carotenoid χ-ring synthase | Not Detected | Not Detected |

This table is based on data from reference nih.gov. "Not Detected" indicates the absence of detectable genes for these enzymes at the respective depths in this specific study.

Metagenomic approaches have also been crucial in identifying novel this compound biosynthesis genes in uncultured organisms. For example, proteins with sequence similarity to the key ketolases CruO and CruS were identified in a genetic fragment (contig) derived from a marine metagenome. nih.gov This finding suggests that the capacity for this compound or this compound-like carotenoid synthesis may be more widespread than previously thought, existing in bacteria that have not yet been isolated and characterized. These studies underscore the utility of metagenomics in uncovering the hidden diversity and ecological distribution of specialized metabolic pathways like this compound biosynthesis.

Functional Roles of Okenone in Phototrophic Metabolism

Light-Harvesting Function in Photosynthetic Processes

As an accessory pigment, okenone significantly broadens the spectrum of light that can be used for photosynthesis. biorxiv.org This is particularly advantageous in aquatic habitats where light availability is limited and the spectral quality of light changes with depth. researchgate.net

This compound is non-covalently bound to proteins within the light-harvesting complexes of purple sulfur bacteria. biorxiv.org Specifically, in the LH2 complex of Marichromatium purpuratum, two distinct this compound molecules are identified within the protein structure. biorxiv.orgwhiterose.ac.uk One of these this compound molecules (Car2) is uniquely positioned, lying in the plane of the membrane and at a right angle to the heterodimer α-helices. biorxiv.orgbiorxiv.org This specific orientation is a unique feature of the LH2 complex in this organism. biorxiv.orgwhiterose.ac.uk The reconstitution of this compound into light-harvesting complexes has been demonstrated experimentally, with high efficiency in the LH1 complex and lower, but still significant, efficacy in the LH2 complex. nih.gov This integration is confirmed by circular dichroism spectra, which show that the reconstituted this compound exhibits optical activity, and by fluorescence excitation spectra, which indicate energy transfer to bacteriochlorophyll (B101401). nih.gov

Table 1: Integration of this compound in Light-Harvesting Complexes

| Complex | Organism | Key Structural Features | Reference |

|---|---|---|---|

| LH2 | Marichromatium purpuratum | Heptameric ring structure. whiterose.ac.uk | biorxiv.orgwhiterose.ac.uk |

| LH2 | Marichromatium purpuratum | Two distinct this compound molecules per heterodimer. biorxiv.orgwhiterose.ac.uk | biorxiv.orgwhiterose.ac.uk |

| LH2 | Marichromatium purpuratum | One this compound (Car2) in a 9-cis configuration. biorxiv.orgwhiterose.ac.uk | biorxiv.orgwhiterose.ac.uk |

| LH1/LH2 | Allochromatium minutissimum | This compound can be reconstituted into both complexes. nih.gov | nih.gov |

The primary light-harvesting function of this compound involves absorbing light energy and transferring it to bacteriochlorophyll molecules. biorxiv.orgwhiterose.ac.uk This process, known as excitation energy transfer (EET), is remarkably efficient, with studies on isolated LH2 complexes from Mch. purpuratum showing an efficiency of 95 ± 5%. biorxiv.orgwhiterose.ac.uk The transfer of energy can occur from either the second excited singlet state (S2) or the first excited singlet state (S1) of the carotenoid to the bacteriochlorophyll. biorxiv.orgwhiterose.ac.uknih.gov The specific pathway depends on the carotenoid and the organism. nih.gov In general, after this compound absorbs a photon and is elevated to an excited state, the energy is rapidly transferred to a nearby bacteriochlorophyll molecule, which then funnels the energy towards the reaction center to drive the chemical reactions of photosynthesis. whiterose.ac.ukelsevierpure.com The close proximity and specific orientation of this compound relative to bacteriochlorophyll within the LH2 complex are crucial for this high efficiency. biorxiv.orgmdpi.com For instance, the conjugated double bond system of one this compound molecule runs parallel to the Qx transition dipole moment of the B800 bacteriochlorophyll a, with a close distance of 3.2 Å, facilitating efficient energy transfer. biorxiv.orgwhiterose.ac.uk

Photoprotective Mechanisms of this compound

In addition to its role in light harvesting, this compound provides essential photoprotection to the photosynthetic machinery. nih.gov This protective function is critical under conditions of high light intensity, which can lead to the formation of damaging reactive oxygen species. figshare.com

Under high light conditions, the photosynthetic apparatus can become saturated with energy. This excess energy can lead to the formation of highly reactive triplet states of bacteriochlorophyll. nih.gov Carotenoids, including this compound, are highly effective at quenching these triplet states through a process called triplet-triplet energy transfer. nih.gov The energy is transferred from the bacteriochlorophyll triplet to the carotenoid, forming a carotenoid triplet state. This carotenoid triplet then harmlessly dissipates the excess energy as heat, preventing it from reacting with molecular oxygen to form singlet oxygen. nih.gov This rapid quenching of bacteriochlorophyll triplets is a primary defense against photodamage.

Should the quenching of bacteriochlorophyll triplets be incomplete, singlet oxygen (¹O₂), a highly reactive and damaging form of oxygen, can be produced. nih.govmdpi.com Carotenoids are potent quenchers of singlet oxygen. nih.gov this compound can directly interact with singlet oxygen and deactivate it, converting it back to the harmless ground state of oxygen. nih.govmdpi.com The efficiency of singlet oxygen quenching by carotenoids is related to the number of conjugated double bonds in their structure. nih.gov This direct scavenging of reactive oxygen species is a crucial second line of defense, protecting cellular components like lipids, proteins, and nucleic acids from oxidative damage. nih.gov

Table 2: Photoprotective Mechanisms of this compound

| Mechanism | Description | Key Interacting Species | Reference |

|---|---|---|---|

| Triplet State Quenching | This compound accepts triplet energy from excited bacteriochlorophyll, dissipating it as heat. | Bacteriochlorophyll triplet state | nih.gov |

| Singlet Oxygen Scavenging | This compound directly quenches singlet oxygen, converting it to ground-state oxygen. | Singlet oxygen (¹O₂) | nih.govmdpi.com |

Analytical and Spectroscopic Research Methodologies for Okenone

Advanced Chromatographic and Extraction Techniques

Chromatographic methods are fundamental for the separation and quantification of okenone from complex biological and environmental matrices. The efficacy of these techniques is highly dependent on the initial sample preparation to ensure accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the detailed analysis of bacterial carotenoids, including this compound. researchgate.net The separation of these structurally diverse pigments is typically achieved using reverse-phase HPLC systems. researchgate.net C30 columns are particularly effective for resolving various carotenoids and their isomers due to their ability to separate compounds based on hydrophobicity and shape. nih.govshimadzu.com A common approach involves a ternary gradient elution system, which allows for the fine-tuning of the mobile phase composition to achieve optimal separation. nih.gov For instance, a mobile phase consisting of a gradient of methanol (B129727), methyl tert-butyl ether, and water can be employed. shimadzu.com Detection is commonly performed using a photodiode-array (PDA) detector, which provides spectral information across a range of wavelengths, aiding in the tentative identification of this compound based on its characteristic absorption spectrum. researchgate.netnih.gov

Thin Layer Chromatography (TLC) offers a simpler, cost-effective, and rapid method for the qualitative analysis and preliminary separation of carotenoids like this compound. researchgate.net While not as quantitative or high-resolution as HPLC, TLC is valuable for initial screening and purification. In the analysis of pigments from purple sulfur bacteria, TLC can be used to separate this compound from bacteriochlorophylls and other carotenoids. researchgate.net The separated compounds on the TLC plate can be scraped for further analysis, such as compound-specific isotope analysis. researchgate.net

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Column | Stationary phase for separation | Reverse-phase C30, 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase | Solvent system for elution | Gradient of Methanol, Methyl tert-butyl ether, and Water |

| Flow Rate | Speed of mobile phase | 1.0 - 1.5 ml/min |

| Detection | Method for visualizing separated compounds | Photodiode-Array (PDA) Detector at ~440 nm |

| Column Temperature | Operating temperature for the column | 28 °C |

The accurate analysis of this compound from environmental and microbial sources necessitates robust sample preparation protocols to efficiently extract the pigment while minimizing degradation. For microbial cultures, such as those of purple sulfur bacteria, the initial step involves harvesting the cells from the growth medium, typically by centrifugation. nih.gov To avoid photoisomerization, all procedures should be conducted under dim or red light. nih.gov Cell disruption is a critical step for releasing the intracellular carotenoids. Sonication is a commonly employed method for breaking open the bacterial cells. nih.gov The extraction is then carried out using organic solvents, with a mixture of acetone (B3395972) and methanol (e.g., 7:2, v/v) being a prevalent choice. nih.gov

For environmental samples like sediments, the process begins with the removal of water, often through freeze-drying. ifremer.fr The dried sediment is then homogenized to ensure a representative subsample. tdi-bi.com Extraction can be performed using techniques such as Soxhlet extraction with a mixture of methanol and dichloromethane (B109758) or accelerated solvent extraction (ASE). tdi-bi.comusgs.gov These methods are designed to efficiently remove organic compounds, including this compound's diagenetic product, okenane, from the complex sediment matrix. researchgate.net Following extraction, the crude extract often requires a cleanup step to remove interfering substances. This can be achieved through techniques like solid-phase extraction (SPE) or column chromatography using alumina (B75360) or silica (B1680970) gel. tdi-bi.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound and for probing its interactions and functions within its native biological environment.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it allows for the separation of this compound from a mixture followed by its mass analysis. The mass-to-charge ratio (m/z) for a carotenoid believed to be 1,1'-dihydroxy-1,1',2,2'-tetrahydro-3,4,3',4'-tetradehydro-1'-methoxy-2'-oxo-lycopene, a derivative in the this compound biosynthetic pathway, has been reported as 601.4. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. wikipedia.org In this technique, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. wikipedia.org While a detailed public fragmentation pattern for this compound is not extensively documented, the fragmentation of carotenoids generally involves cleavages of the polyene chain and losses of functional groups. libretexts.org Analysis of these fragment ions allows for the confirmation of this compound's structure, including its unique aromatic χ-ring and methoxy (B1213986) group. nih.gov Ultra-Performance Liquid Chromatography-Mass Spectrometry (UP-LC-MS) has been successfully used for the quantification of this compound in cultures of purple sulfur bacteria. researchgate.net

| Technique | Information Obtained | Observed Value (for a biosynthetic precursor) |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight (m/z ratio) | 601.4 |

| Tandem MS (MS/MS) | Structural information from fragmentation | Characteristic losses from the polyene chain and end groups |

In purple sulfur bacteria, this compound is non-covalently bound to light-harvesting (LH) protein complexes, where it plays a role in absorbing light energy. nih.govmdpi.com Spectroscopic techniques are employed to study these interactions and the functional consequences of this compound binding. Circular dichroism (CD) spectroscopy is a valuable tool for this purpose. When a carotenoid like this compound binds to a protein, it can become optically active, resulting in a characteristic CD signal that confirms the reconstitution of the pigment into the protein complex. nih.gov

Fluorescence excitation spectroscopy also provides evidence of this compound-protein interactions. By measuring the fluorescence emission of bacteriochlorophyll (B101401) while exciting at wavelengths where this compound absorbs, it is possible to demonstrate energy transfer from this compound to bacteriochlorophyll. nih.gov An efficient energy transfer is indicative of a close and specific interaction between the carotenoid and the protein complex. nih.gov These studies have shown that this compound can be successfully reconstituted into the LH1 complex of some purple bacteria, restoring the energy transfer pathway. nih.gov

The primary function of carotenoids in photosynthetic systems is to absorb light energy and transfer it to bacteriochlorophylls on an extremely short timescale. Ultrafast and time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are essential for investigating these energy transfer pathways. nd.edumdpi.com

In these "pump-probe" experiments, a short laser pulse (the pump) excites the this compound molecule, and a subsequent, time-delayed pulse (the probe) monitors the changes in absorption as the excited state evolves. dmphotonics.com By varying the delay time between the pump and probe pulses, the dynamics of energy transfer from this compound to bacteriochlorophyll can be tracked with femtosecond resolution. nd.edu These studies reveal the lifetimes of the excited states of this compound and the rates of energy transfer. In photosynthetic complexes, energy transfer from carotenoids to bacteriochlorophylls typically occurs on the order of picoseconds or even sub-picoseconds. mdpi.comnih.gov While specific studies detailing the complete energy transfer dynamics of this compound are intricate, the methodologies applied to other carotenoids in similar light-harvesting systems provide a framework for understanding how this compound's unique structure influences these ultrafast processes. rug.nl

Isotopic Analysis for Biogeochemical Tracing and Pathways

Isotopic analysis of this compound and the organisms that produce it serves as a powerful tool for biogeochemical tracing. By examining the stable isotopic compositions of carbon, nitrogen, and sulfur, researchers can unravel the metabolic pathways of purple sulfur bacteria (PSB) and reconstruct past environmental conditions. nih.gov The unique carotenoid this compound is produced by specific members of the Chromatiaceae family, and its diagenetic product, okenane, is considered a robust molecular fossil, or biomarker, for the presence of planktonic PSB. nih.govnih.gov The detection of okenane in the geological record provides strong evidence for episodes of photic zone euxinia (anoxic and sulfidic conditions in the sunlit zone of a water body). nih.govspringernature.com

Carbon, Nitrogen, and Sulfur Isotope Fractionation Studies on this compound-Producing Organisms

Controlled laboratory studies on this compound-producing PSB have been instrumental in determining the isotopic signatures associated with their metabolic processes. These bacteria play a significant role in coupling the carbon, nitrogen, and sulfur cycles in euxinic environments. nih.gov

Carbon Isotopes: Purple sulfur bacteria primarily fix inorganic carbon using the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). nih.gov This process results in a significant fractionation of carbon isotopes, where the lighter isotope, ¹²C, is preferentially incorporated into biomass over the heavier ¹³C.

Nitrogen Isotopes: Nitrogen isotope fractionation has also been characterized for the first time in this compound-producing PSB. nih.gov In cultures of Marichromatium purpuratum and Thiocapsa marina, a nitrogen isotope fractionation ((¹⁵ε)biomass - NH₄) of -15‰ was measured. nih.gov This fractionation is attributed to the activity of the enzyme glutamate (B1630785) dehydrogenase during the assimilation of ammonia. nih.gov

Sulfur Isotopes: The sulfur isotope values (δ³⁴S) in PSB are dependent on their carbon metabolic pathways. For example, in M. purpuratum, the δ³⁴S values of the cells and the amount of internally stored elemental sulfur differed between cultures grown autotrophically (using CO₂ as the carbon source) and those grown photoheterotrophically (using organic compounds like acetate). nih.gov This highlights the intricate link between the carbon and sulfur cycles within these organisms.

The following table summarizes key isotopic fractionation values observed in laboratory cultures of this compound-producing purple sulfur bacteria.

| Isotopic Fractionation Parameter | Organism(s) | Value (‰) | Metabolic Process/Enzyme | Source(s) |

| Carbon (¹³ε)biomass - CO₂ | Marichromatium purpuratum 1591 | -16.1 to -23.2 | Carbon fixation via RuBisCO | nih.gov |

| Carbon (¹³ε)this compound - biomass | Marichromatium purpuratum 1591 | 2.2 ± 0.4 | Biosynthesis of this compound | nih.gov |

| Carbon (¹³ε)this compound - CO₂ | Marichromatium purpuratum 1591 | -15.5 ± 1.2 | Carbon fixation & this compound synthesis | nih.govresearchgate.net |

| Carbon (¹³ε)Bchl a - biomass | Marichromatium purpuratum 1591 | -4.1 ± 0.9 | Biosynthesis of Bacteriochlorophyll a | nih.gov |

| Nitrogen (¹⁵ε)biomass - NH₄ | M. purpuratum 1591, Thiocapsa marina 5653 | -15 | Ammonia assimilation via Glutamate Dehydrogenase | nih.gov |

Methodologies for Stable Isotope Quantification of this compound

The quantification of stable isotopes in specific compounds like this compound requires sophisticated analytical techniques that can separate the target molecule from a complex biological matrix and precisely measure its isotopic ratios. The general methodology involves culturing the organisms, extracting the pigments, purifying the target compound, and performing isotopic analysis.

Culturing and Extraction: this compound-producing bacteria, such as Marichromatium purpuratum, are first grown in controlled laboratory conditions under specific nutrient and light regimes. researchgate.netresearchgate.net After a period of growth, the bacterial cells are harvested. The pigments, including this compound and bacteriochlorophylls, are then extracted from the cells using a mixture of organic solvents like hexane, acetone, and ethanol. mdpi.com

Purification and Quantification: To perform compound-specific isotope analysis, this compound must be separated from other co-extracted pigments. This is typically achieved using chromatographic techniques. researchgate.net

High-Performance Liquid Chromatography (HPLC) or Ultra Performance-Liquid Chromatography (UP-LC) are powerful methods used to separate individual pigments from the crude extract. researchgate.net This step is crucial for isolating pure this compound for subsequent isotopic analysis. The concentration of the isolated this compound can also be quantified during this stage using a spectrophotometer or a mass spectrometer. researchgate.netresearchgate.net

Isotopic Analysis: The primary technique for determining the stable isotope ratios of purified this compound is Isotope Ratio Mass Spectrometry (IRMS) . researchgate.net For compound-specific analysis, the IRMS is typically coupled with an elemental analyzer or a gas chromatograph.

Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS): The purified this compound sample is combusted in an elemental analyzer, which converts the carbon in the molecule to CO₂ gas and the nitrogen to N₂ gas. These gases are then introduced into the IRMS, which measures the ratio of the heavy to light isotopes (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N). researchgate.net

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This technique is often used for more complex mixtures, where a gas chromatograph first separates the compounds before they are combusted and analyzed by the IRMS.

These methodologies allow for the precise determination of δ¹³C, δ¹⁵N, and δ³⁴S values for bulk biomass and for specific biomarkers like this compound, providing critical data for understanding biogeochemical cycles. nih.govresearchgate.net

Diagenesis and Geochemical Significance of Okenone and Its Derivatives

Formation of Okenane as a Diagenetic Product

Okenone, a unique carotenoid pigment, undergoes significant transformation after the death of the producing organism and its deposition in sediments. wikipedia.orgcarnegiescience.edu This process, known as diagenesis, leads to the formation of more stable derivatives that can be preserved in the geological record for billions of years. wikipedia.orgnih.gov The primary diagenetic product of this compound is okenane, a hydrocarbon fossil that serves as a crucial molecular fossil, or biomarker. wikipedia.orgdbpedia.orgcarnegiescience.edu

The transformation of this compound to okenane involves a series of chemical reactions that alter its structure. This compound is a monocyclic, aromatic ketocarotenoid with a methoxyl group at the C-1′ position and a keto group at the C-4′ position on its open-chain end. nih.govnih.gov During diagenesis, this compound undergoes alteration to form okenane, its diagenetic end product. dbpedia.orgcarnegiescience.edu This transformation preserves the unique carbon skeleton of the original pigment, particularly the χ-ring, which is unlikely to be formed by diagenetic processes and is a result of enzymatic activity during biosynthesis. nih.gov

The specific diagenetic pathways involve the loss of functional groups, such as the keto and methoxy (B1213986) groups, and the saturation of double bonds. These processes are generally reductive in nature. While the term "reductive desulphurization" is broadly associated with diagenetic processes that can alter organic matter, the primary transformation from this compound to okenane is characterized by the reduction of the ketone and the loss of the methoxy group, followed by the saturation of the polyene chain.

This compound derivatives, particularly okenane, exhibit a high preservation potential in geological sediments. nih.govresearchgate.net The hydrocarbon core of carotenoids, like okenane, is highly recalcitrant, which contributes to its long-term stability. researchgate.net Fossil pigments can be preserved in sediments long after the morphological remains of the original organisms have been lost, especially in organic-rich, anoxic (oxygen-deficient), and aphotic (light-deficient) sedimentary environments. researchgate.net

The discovery of okenane in sedimentary rocks dating back as far as 1.64 billion years in the Barney Creek Formation, Australia, attests to the remarkable stability of this biomarker. wikipedia.orgresearchgate.netanu.edu.au This finding extended the known geological record of carotenoid derivatives by over a billion years. researchgate.net The concentrations of this compound derivatives found in sediments are influenced not only by the initial production by organisms but also by factors like selective grazing, water column stratification, and light penetration, which affect the transformation and preservation of the pigments. carnegiescience.eduresearchgate.netresearchgate.net

Okenane as a Biomarker for Paleoenvironmental Reconstruction

The presence of okenane in the geological record provides invaluable information for reconstructing ancient environmental conditions. nih.govresearchgate.net As a biomarker, its distribution in sedimentary organic matter is widely used to infer past depositional environments, particularly the redox conditions of the water column. nih.govresearchgate.net

Okenane is considered a robust biomarker for purple sulfur bacteria (PSB) of the family Chromatiaceae. dbpedia.orgresearchgate.netanu.edu.au These bacteria are anoxygenic phototrophs, meaning they perform photosynthesis in the absence of oxygen, using sulfide (B99878) as their electron donor. dbpedia.org Therefore, the presence of okenane in marine sediments implies an ancient environment that was both anoxic and sulfidic, a condition known as euxinia. dbpedia.orgwikipedia.org

Crucially, because these bacteria also require light for photosynthesis, the detection of okenane specifically points to photic zone euxinia (PZE), where anoxic and sulfidic waters extended up into the sunlit portion of the water column. researchgate.netwikipedia.orgresearchgate.netresearchgate.netbris.ac.uknih.gov The discovery of okenane in Proterozoic rocks has provided strong evidence for periods when the oceans were stratified, with anoxic and sulfidic deep waters. wikipedia.org The interpretation of okenane as a marker for PZE helps in understanding major environmental shifts and their impact on the biosphere, including events like the Great Oxidation Event and subsequent ocean oxygenation patterns. nih.gov Studies have shown that this compound is constitutively produced in planktonic PSB regardless of light intensity, which strengthens its legitimacy as a signature for water column euxinia. carnegiescience.eduresearchgate.net

A key aspect of interpreting the okenane signal is determining the habitat of the producing organisms. It is generally held that this compound is produced by planktonic (free-floating in the water column) purple sulfur bacteria. researchgate.net This assumption is critical because planktonic production directly indicates the conditions of the water column itself. researchgate.netresearchgate.net If this compound were produced by benthic organisms (living in or on the sediment), its presence would not necessarily signify a euxinic water column, as microbial mats can exist at the sediment-water interface beneath an oxic water column.

However, this view has been subject to discussion. Some studies suggest that the potential for benthic production of this compound cannot be entirely dismissed, as some benthic PSB are known to produce this compound in culture. For instance, Thiocapsa marina, a known marine benthic PSB, produces this compound. Therefore, while okenane is predominantly interpreted as a marker for planktonic PSB and thus water column euxinia, the possibility of a benthic source is a consideration in paleoenvironmental reconstructions. researchgate.net

While okenane is a powerful biomarker, its interpretation is subject to certain limitations and requires critical evaluation. The concentration of this compound in sediments is not solely dependent on the cell density of PSB but also on the species composition and their metabolism. carnegiescience.eduresearchgate.net Different strains of PSB exhibit varying ratios of this compound to bacteriochlorophyll (B101401) a, and these ratios can be influenced by metabolic pathways (e.g., autotrophic vs. photoheterotrophic growth). carnegiescience.eduresearchgate.net

The biosynthesis of this compound involves a complex series of enzymatic reactions. nih.govnih.govnih.gov The genes responsible for this pathway could potentially be transferred between different bacterial species through horizontal gene transfer (HGT). nih.gov While the complexity of the this compound synthesis pathway might limit the frequency of successful HGT, the possibility exists and could complicate the direct attribution of okenane to a specific lineage of bacteria. nih.govnih.gov Phylogenetic analysis of enzymes involved in carotenoid synthesis suggests that the ability to produce certain structures, like the χ-ring of this compound, may have evolved independently multiple times, which means deducing enzyme function from gene sequence alone can be challenging. nih.gov Furthermore, while the biosynthesis of this compound has been elucidated and is known to be an enzymatic process, the possibility of abiotic formation of similar structures over geological timescales, although considered unlikely for a complex molecule like okenane, is a theoretical consideration in biomarker science. nih.govresearchgate.net

Compound Names Mentioned

Synthetic Biology and Biotechnological Research Applications

Heterologous Production of Okenone and its Biosynthetic Intermediates in Engineered Systems

The complete biosynthetic pathway for this compound has been elucidated, notably through studies on Thiodictyon sp. CAD16 thegoodscentscompany.com. This bacterium, like other this compound-producing organisms, is not readily amenable to genetic manipulation, necessitating the use of heterologous expression systems to characterize its biosynthetic enzymes thegoodscentscompany.com.

The biosynthesis of this compound begins with lycopene (B16060) and involves a series of specific enzymatic modifications. Key enzymes identified in Thiodictyon sp. CAD16 include:

CrtY-type lycopene monocyclase: This enzyme is responsible for cyclizing one ψ-end group of lycopene, leading to the formation of a β-ring thegoodscentscompany.comwikidata.org.

CrtU: This enzyme further converts the β-ring into the characteristic aromatic χ-ring found in this compound wikipedia.orgthegoodscentscompany.comwikidata.org.

CrtC (1,2-carotenoid hydratase) and CrtF (O-methyltransferase): These enzymes work in concert to introduce a methoxyl group at the C-1' atom of the ψ-end of the carotenoid structure thegoodscentscompany.com.

CruO (a novel C-4/4' carotene ketolase) and CruS (a novel C-2 carotene ketolase): These newly identified enzymes are crucial for inserting keto groups. CruO introduces a keto group at the C-4' position, while CruS is a bifunctional enzyme that performs 3,4-desaturation and introduces a C-2 keto group into neurosporene (B1235373) derivatives thegoodscentscompany.com.

The functional characterization of these enzymes has been achieved by heterologous expression in model organisms like Escherichia coli thegoodscentscompany.com. The availability of carotenogenic genes from purple bacteria has significantly advanced the molecular investigation of carotenoid pathways, enabling the expression and characterization of these enzymes in suitable quantities wikidata.orgatamanchemicals.com. For instance, Rhodobacter sphaeroides has been developed as a microbial cell factory for the heterologous production of metabolites, and its crt genes have been utilized for carotenoid synthesis atamanchemicals.com. Similarly, E. coli strains engineered for β-carotene production have been successfully adapted to produce other ketocarotenoids, such as canthaxanthin (B1668269), through the introduction of β-carotene ketolase genes like crtW fishersci.cafishersci.ca. This demonstrates the feasibility of constructing engineered systems for the production of this compound and its complex intermediates. Lycopene, a central carotenoid, serves as a fundamental precursor from which the this compound pathway can be realized in engineered microbial hosts uni.lu.

Genetic Engineering Strategies for Modulating this compound Production and Diversifying Carotenoid Structures

Genetic engineering and metabolic engineering approaches are pivotal for optimizing this compound production and expanding the structural diversity of carotenoids. Strategies often involve manipulating key enzymatic steps within the biosynthetic pathway.

Furthermore, directed evolution techniques have proven effective in diversifying carotenoid biosynthetic pathways wikipedia.org. By mixing, matching, and mutating carotenoid biosynthetic enzymes, researchers have generated novel carotenoid products that were not previously found in nature wikipedia.org. This includes engineering enzymes to alter their substrate specificity or product formation, such as changing a neurosporene-forming phytoene (B131915) desaturase into a lycopene-producing enzyme through targeted amino acid exchanges in the substrate-binding site wikidata.org. The existence of the this compound pathway as one of the main carotenoid biosynthesis pathways in purple bacteria, alongside the spirilloxanthin (B1238478) pathway, offers opportunities for cross-pathway engineering to create hybrid or novel carotenoid structures lipidmaps.orglipidmaps.orglipidmaps.orgatamanchemicals.com. The recent identification of novel ketolases (CruO and CruS) in Thiodictyon sp. CAD16 provides new enzymatic tools for precise modifications of carotenoid structures, opening avenues for synthesizing a broader range of valuable compounds thegoodscentscompany.com.

Bioprospecting for Novel Carotenoid Pathway Enzymes and Bioactive Compounds

Bioprospecting, the search for novel genes, enzymes, and compounds from natural sources, is crucial for expanding the toolkit available for carotenoid biosynthesis. This compound is specifically produced by 12 species of Chromatiaceae, spanning eight genera, making these organisms prime targets for bioprospecting efforts wikipedia.org. Notable producers include Chromatium okenii and Thiodictyon sp. CAD16 wikipedia.orgthegoodscentscompany.combidd.group.

Recent metagenomic analyses, such as those conducted in the Antarctic Ocean, have revealed a rich genetic diversity of carotenoid biosynthesis genes in marine microorganisms, including those involved in this compound production nih.gov. This highlights the vast untapped potential for discovering novel enzymes and compounds in diverse environments nih.gov.

A significant outcome of bioprospecting in Thiodictyon sp. CAD16 was the identification and characterization of novel C-4/4' and C-2 carotene ketolases, CruO and CruS, respectively thegoodscentscompany.com. These enzymes possess previously undescribed functions in carotenogenesis, demonstrating the value of exploring unique microbial producers thegoodscentscompany.com. Beyond ketolases, other crucial enzymes in carotenoid biosynthesis that are targets for bioprospecting include:

Carotene desaturases (e.g., CrtI, PDS, ZDS): These enzymes introduce double bonds into the carotenoid backbone and are essential for extending the conjugated system wikipedia.orgpublicationslist.orgwikipedia.orgwikipedia.orgwikidata.org.

β-carotene ketolases (e.g., CrtW, CrtO): These enzymes add oxo groups to carotenoid beta rings, leading to the formation of ketocarotenoids such as astaxanthin (B1665798) and canthaxanthin fishersci.cawikipedia.orglipidmaps.orgciteab.comeasychem.org.

Lycopene cyclases (e.g., CrtY): These enzymes are critical for forming cyclic end groups in carotenoid structures thegoodscentscompany.comwikidata.org.

The continuous discovery of new enzymes with unique catalytic activities from diverse natural sources, especially from bacteria like purple sulfur bacteria, is vital for advancing the field of carotenoid synthetic biology and for developing novel biotechnological applications. The inherent diversity of carotenoid structures and their functions in nature suggests a wealth of untapped resources for the discovery of new enzymes and bioactive compounds wikipedia.orgnih.govresearchgate.net.

Future Research Directions and Unresolved Questions in Okenone Studies

Comprehensive Elucidation of Undescribed Biosynthetic Steps and Enzymes in Okenone Pathway

While significant progress has been made in elucidating the this compound biosynthetic pathway, particularly with the identification of key enzymes like CruO (C-4/4′ ketolase) and CruS (a bifunctional 3,4-desaturase and C-2 ketolase) in Thiodictyon sp. CAD16, some aspects remain to be fully described nih.govresearchgate.net. The complete pathway for this compound biosynthesis has been largely elucidated, including the identification of enzymes responsible for the modifications of the ψ-end group and the introduction of the C-4′ keto group nih.gov. Enzymes such as CrtC (1,2-carotenoid hydratase) and CrtF (O-methyltransferase) have had their functions confirmed through expression studies in Escherichia coli nih.govresearchgate.net. However, the precise mechanisms and regulation of all steps, especially those involving newly identified enzymes or those with ambiguous functions, warrant further detailed investigation nih.govmdpi.com.

Future research should focus on:

Detailed mechanistic studies of novel enzymes: Further biochemical and structural studies are needed to fully characterize the catalytic mechanisms of recently identified enzymes like CruO and CruS, which represent new families of carotenoid ketolases and desaturases nih.govresearchgate.net.

Identification of remaining unknown enzymes or steps: Although the pathway is largely known, there may still be subtle or uncharacterized steps, particularly concerning the regulation of gene expression and the precise coordination of enzyme activities within the cell nih.govmdpi.com.

Investigating the evolutionary origins of this compound biosynthesis: Phylogenetic analyses of carotenoid desaturase/methyltransferases suggest independent evolution of enzymes capable of converting β-rings to χ-rings, indicating a need for further research into the evolutionary history and horizontal gene transfer events that shaped the this compound pathway nih.gov.

Understanding the interplay of different carotenoid pathways: Some purple sulfur bacteria can possess multiple carotenoid pathways (e.g., spirilloxanthin (B1238478) and this compound pathways), and the factors determining which pathway is active or dominant under specific conditions require further exploration nih.govasm.orgcapes.gov.br.

In-Depth Understanding of Physiological and Environmental Controls on this compound Synthesis

This compound production in purple sulfur bacteria is influenced by a range of physiological and environmental factors, including light intensity, oxygen levels, and nutrient availability wikipedia.orgnih.govfiveable.metandfonline.com. While it is known that these bacteria thrive in anoxic or microoxic aquatic environments with light and reduced sulfur compounds, the intricate regulatory networks governing this compound synthesis in response to these variables are not fully understood wikipedia.orgnih.gov.

Key areas for future research include:

Impact of light intensity and quality: this compound's distinctive absorption properties provide an advantage in deeper water layers where longer wavelengths are attenuated wikipedia.orgresearchgate.net. Further studies are needed to quantitatively assess how varying light intensities and spectral qualities influence this compound production and the expression of related genes researchgate.netasm.org.

Nutrient availability and metabolic state: Research indicates that this compound production can be dependent on metabolism and species composition, with photoheterotrophically grown PSB showing lowered this compound:bacteriochlorophyll (B101401) a ratios tandfonline.comresearchgate.net. This suggests a decreased requirement for this compound when complex carbon sources are available, highlighting the need for further studies on the impact of different nutrient regimes and metabolic states on this compound synthesis tandfonline.com.

Inducibility vs. Constitutive Expression: The question of whether this compound expression is constitutive or inducible, and the specific triggers for its upregulation or downregulation, remains an area for further research tandfonline.comresearchgate.net.

Viral-mediated modulation: Emerging research suggests that viral infections could impact the production of light-harvesting molecules like this compound by PSB, potentially leading to higher this compound production during viral infection springernature.com. This "top-down" control mechanism warrants further investigation to understand its implications for this compound abundance and biogeochemical cycles springernature.com.

Advanced Structural Biology and Mechanistic Studies of this compound-Protein Complexes

This compound functions as an accessory pigment in the light-harvesting complexes of purple sulfur bacteria, playing roles in light harvesting and photoprotection nih.govwikipedia.org. It interacts non-covalently with bacteriochlorophyll a and apoproteins within these complexes researchgate.netbiorxiv.org.

Future research should focus on:

High-resolution structural determination: While some insights into this compound's interactions within light-harvesting complexes exist, obtaining higher-resolution structural data of this compound-protein complexes (e.g., LH2 complexes) using techniques like cryo-electron microscopy or X-ray crystallography would provide a more detailed understanding of its binding sites, conformation, and interactions with other pigments researchgate.netbiorxiv.orgebi.ac.uk.

Mechanistic insights into energy transfer and photoprotection: Further studies are needed to precisely elucidate the mechanisms by which excitonic energy is efficiently transferred from this compound to bacteriochlorophyll a, and how this compound contributes to photoprotection within the photosynthetic apparatus nih.govwikipedia.orgbiorxiv.org.

Dynamic studies of this compound-protein interactions: Time-resolved spectroscopic techniques could provide insights into the dynamics of this compound within these complexes, including conformational changes upon light absorption and its role in energy dissipation biorxiv.org.

Exploring variations across species: Given that the ratio of this compound to bacteriochlorophyll a can differ among species and strains of PSB, comparative structural and mechanistic studies across diverse this compound-producing organisms could reveal species-specific adaptations in pigment-protein interactions tandfonline.com.

Refinement and Validation of Geochemical Biomarker Interpretations for this compound and Okenane

Okenane, the diagenetic product of this compound, is a crucial geochemical biomarker for reconstructing past euxinic (anoxic and sulfidic) environments, particularly indicating the presence of purple sulfur bacteria wikipedia.orgwikipedia.orgmit.edu. It has been detected in ancient rock formations dating back billions of years nih.govwikipedia.orgcopernicus.org. However, the interpretation of okenane as an unambiguous indicator faces some challenges and requires further refinement.

Key areas for future research include:

Source specificity validation: While okenane is largely considered a specific biomarker for planktonic purple sulfur bacteria of the family Chromatiaceae, there is ongoing debate about its potential origins from microbial mat sources wikipedia.orgharvard.eduresearchgate.netpsu.edu. Further research is needed to definitively confirm the source specificity of this compound/okenane in various natural environments, including both planktonic and benthic settings, to avoid misinterpretations of paleoenvironments harvard.edupsu.edu.

Diagenetic pathways and preservation: More research is needed to fully understand the diagenetic pathways that convert this compound to okenane and other reactions that remove functional groups before preservation wikipedia.org. This includes investigating the influence of different environmental conditions during diagenesis on the preservation potential and structural integrity of okenane wikipedia.org.

Quantitative biomarker interpretations: Refining and validating quantitative interpretations of okenane concentrations in sediments to accurately reflect past microbial community abundance and environmental conditions is crucial researchgate.netcopernicus.orgunil.ch. This involves establishing more robust calibration curves and considering factors like sedimentation rates and organic carbon supply copernicus.org.

Distinguishing from other aromatic carotenoids: While this compound has a unique 2,3,4 trimethylaryl substitution pattern, distinguishing it from other aromatic carotenoids produced by green sulfur bacteria (e.g., chlorobactene, isorenieratene) and potentially cyanobacteria requires careful analytical methods and further validation wikipedia.orgpnas.org.

Impact of horizontal gene transfer: The possibility of horizontal gene transfer affecting the distribution of this compound biosynthesis genes in uncharacterized organisms could impact biomarker interpretations, necessitating broader genomic surveys wikipedia.org.

Exploration of Emerging Biotechnological Applications Beyond Established Roles

Beyond its established roles in photosynthesis and as a geochemical biomarker, this compound's unique chemical structure and properties suggest potential for novel biotechnological applications. Carotenoids, in general, are of interest for their diverse structures and potential uses researchgate.netscispace.com.

Potential areas for future exploration include:

Antioxidant and photoprotective agents: Given this compound's role in photoprotection in its native organisms, further research could explore its potential as a natural antioxidant or photoprotective agent in various industrial or biomedical applications nih.govwikipedia.org.

Biofuel and bioplastic production: Purple non-sulfur bacteria, which can also produce carotenoids, are being explored for biofuels and bioplastics oup.comoup.com. While this compound is specific to purple sulfur bacteria, understanding its metabolic pathways could inform broader strategies for carotenoid production in biotechnologically relevant organisms.

Novel pigment production: The enzymes involved in this compound biosynthesis, particularly the newly identified ketolases and desaturases, could be engineered to produce novel carotenoid structures with tailored properties for various applications, such as food colorants, cosmetics, or pharmaceuticals nih.govmdpi.comresearchgate.netscispace.com.

Environmental remediation: Understanding the environmental preferences of this compound-containing bacteria is crucial for studying their ecological roles and potential applications in environmental remediation, particularly in sulfidic or anoxic environments fiveable.me.

Biosensor development: The specific light absorption properties of this compound could potentially be harnessed for developing biosensors for detecting specific environmental conditions or microbial activities.

Q & A

Basic Research Questions

Q. How can okenone be reliably identified and quantified in sediment extracts for biomarker studies?

- Methodological Answer : this compound identification requires chromatographic separation (TLC or HPLC) combined with spectral analysis (UV-Vis, MS/MS). For quantification, HPLC with a C18 reverse-phase column and detection at 460–490 nm is optimal due to this compound's absorption maxima. Calibration with purified this compound standards is critical to account for solvent polarity effects on spectral fine structure .

- Key Data : this compound's molar extinction coefficient in petroleum ether is ~40,000 L·mol⁻¹·cm⁻¹, enabling precise quantification .

Q. What environmental factors influence this compound stability during extraction and storage?

- Methodological Answer : this compound is stable under moderate light (≤1000 Lux) and temperatures (4–50°C) but degrades in strong acids/bases. Storage should avoid Fe³⁺, Mg²⁺, Al³⁺, and Cu²⁺ ions, which accelerate degradation. Antioxidants (e.g., BHT) in non-polar solvents like hexane enhance preservation .

- Experimental Validation : Accelerated stability tests under UV radiation showed this compound’s radical scavenging capacity (EC₅₀ = 0.022 mg/mL via DPPH assay) .

Q. How can this compound yield be optimized in laboratory cultures of purple sulfur bacteria?

- Methodological Answer : Use response surface methodology (RSM) to optimize trace elements (e.g., NaHCO₃ and KH₂PO₄). For Marichromatium sp. 283-1, a Box-Behnken design increased this compound production by 101.2% (1.454 → 2.926 mg/L) .

- Critical Parameters : NaCl concentration modulates bacteriochlorophyll and this compound synthesis; 11% NaCl reduces OH-Rg-ketoI by >40% but increases bacteriochlorophyll aP .

Advanced Research Questions

Q. What enzymatic pathways govern this compound biosynthesis, and how can they be manipulated?

- Methodological Answer : Heterologous expression in E. coli identified three key enzymes in Thiodictyon sp. CAD16: CrtC (methoxylation), CrtF (methylation), and CruO (ketolation). Knockout/overexpression studies using plasmid vectors (e.g., pET-28a) reveal their roles in χ-ring formation .

- Key Findings : CrtY (lycopene cyclase) produces γ-carotene, a precursor for CruO-mediated C-4′ ketolation .

Q. How do contradictory biomarker data (e.g., okenane in benthic vs. planktonic environments) impact paleoenvironmental interpretations?

- Methodological Answer : Reconcile contradictions via lipidomics (LC-MS/MS) and metagenomic analysis of modern euxinic systems. For example, This compound in benthic Marichromatium contradicts its assumed planktonic origin, necessitating revised diagenetic models .

- Case Study : In FGL sediment, this compound’s dominance over isorenieratene suggests preferential preservation of PSB biomarkers under sulfidic conditions .

Q. What analytical strategies validate this compound’s role as a redox proxy in ancient marine systems?

- Methodological Answer : Couple δ¹³C isotopic analysis with pyrolysis-GC-MS to distinguish this compound from abiotic aromatics. Compare with coeval biomarkers (e.g., chlorobactane) to infer photic zone euxinia .

- Data Interpretation : Okenane’s methylated χ-ring structure (via CrtF) resists diagenetic alteration, confirming enzymatic origin .

Methodological Considerations

- Instrumentation : NMR (¹H/¹³C) and resonance Raman spectroscopy differentiate this compound isomers from β-carotene derivatives .

- Statistical Frameworks : Use PCA to resolve spectral overlaps in complex extracts or meta-omics datasets .

- Ethical Compliance : Adhere to open-access mandates (e.g., CC-BY-SA 3.0) for sharing spectral libraries and genomic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.